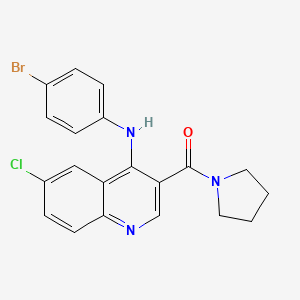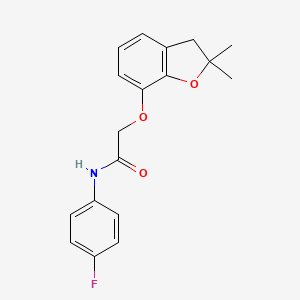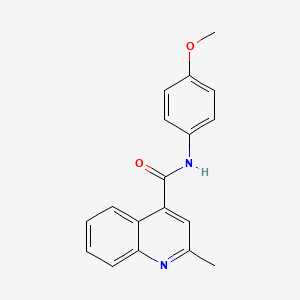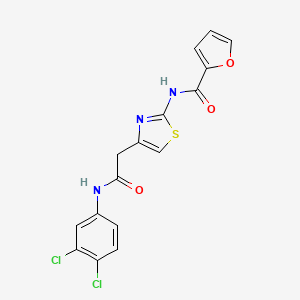![molecular formula C21H21ClN4O B11276919 1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methylpropan-1-one](/img/structure/B11276919.png)
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of triazolopyrimidines , which exhibit interesting pharmacological properties. Let’s break down its structure:
Chemical Formula: CHClN
Molecular Weight: 308.77 g/mol
CAS Number: 153682-17-8
The compound features a fused triazolopyrimidine ring system, with a chlorophenyl group and a phenyl group attached. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here’s one possible approach:
Condensation Reaction:
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding ketones or other functional groups.
Reduction: Reduction of the carbonyl group could yield an alcohol.
Substitution: Halogenation or other substitution reactions can modify the phenyl or chlorophenyl groups.
Common Reagents: Reagents like sodium borohydride (for reduction), N-bromosuccinimide (for halogenation), and strong acids (for condensation) are relevant.
Major Products: These reactions lead to derivatives with altered functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential drug development due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets (e.g., enzymes, receptors).
Industry: Potential use in materials science or specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related triazolopyrimidines, such as 7-(2-CL-PHENYL)-5-(4-CHLOROPHENYL)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine . Comparing their structures and properties will highlight the uniqueness of our compound.
Properties
Molecular Formula |
C21H21ClN4O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C21H21ClN4O/c1-14(2)20(27)25-18(15-6-4-3-5-7-15)12-19(26-21(25)23-13-24-26)16-8-10-17(22)11-9-16/h3-11,13-14,18-19H,12H2,1-2H3 |
InChI Key |
AJRPVOILXHBQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(CC(N2C1=NC=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11276837.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11276857.png)
![{4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11276860.png)

![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide](/img/structure/B11276877.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one](/img/structure/B11276882.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11276902.png)
methanone](/img/structure/B11276906.png)


![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11276936.png)
![2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11276939.png)
![4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11276941.png)
